molecular formula C10H10N2O B2516954 2-methyl-1H-indole-3-carbaldehyde oxime CAS No. 339283-48-6

2-methyl-1H-indole-3-carbaldehyde oxime

Cat. No. B2516954
CAS RN: 339283-48-6
M. Wt: 174.203
InChI Key: LIYOPAGSFBPNBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole carbaldehyde oximes can involve the reaction of indole carbaldehyde with various reagents. For instance, the treatment of indole-3-carbaldehyde with epichlorohydrin leads to the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde . This suggests that the synthesis of 2-methyl-1H-indole-3-carbaldehyde oxime could potentially be achieved through a similar pathway, starting with 2-methylindole-3-carbaldehyde as the precursor.

Molecular Structure Analysis

While the exact molecular structure of this compound is not discussed, the structure of related compounds such as dimethylindium-pyridine-2-carbaldehyde oximate is described. In this compound, the oximate group coordinates to indium atoms, forming a dimer with a row of fused rings . This information can be extrapolated to suggest that the oxime group in this compound would also be an important site for coordination and interaction with metals.

Chemical Reactions Analysis

Indole carbaldehyde oximes undergo various chemical reactions. For example, indol-3-yl-carbaldehyde oximes react with electrophilic alkenes/alkynes to afford isoxazolidines and γ-carbolines through a tandem nitrone generation and 1,3-dipolar cycloaddition process . This indicates that this compound could also participate in similar cycloaddition reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the reactivity of indole carbaldehyde oximes with various nucleophiles, as demonstrated by the formation of 2,3,6-trisubstituted indole derivatives from 1-methoxy-6-nitroindole-3-carbaldehyde, suggests that the oxime group in this compound would be nucleophilic and could undergo similar substitution reactions . Additionally, the reactions of pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements to form oximates imply that this compound might also react with such organometallic compounds, potentially leading to the formation of new organometallic complexes.

properties

IUPAC Name

(NE)-N-[(2-methyl-1H-indol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9(6-11-13)8-4-2-3-5-10(8)12-7/h2-6,12-13H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYOPAGSFBPNBS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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